molecular formula C25H21FN2O4 B11434388 3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11434388
M. Wt: 432.4 g/mol
InChI Key: ZIQCKIBAUUBRGU-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound that belongs to the class of benzoxadiazocines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl carbonyl group, and a tetrahydro-2,6-methano-1,3,5-benzoxadiazocin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocin Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocin core. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic ring.

    Attachment of the Methoxyphenyl Carbonyl Group: The methoxyphenyl carbonyl group is typically introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the benzoxadiazocin core in the presence of a Lewis acid catalyst.

    Final Modifications: The final step may involve additional modifications such as methylation or reduction to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxadiazocin derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
  • 3-(4-bromophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H21FN2O4

Molecular Weight

432.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-12-(4-methoxybenzoyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C25H21FN2O4/c1-25-15-21(20-5-3-4-6-22(20)32-25)27(23(29)16-7-13-19(31-2)14-8-16)24(30)28(25)18-11-9-17(26)10-12-18/h3-14,21H,15H2,1-2H3

InChI Key

ZIQCKIBAUUBRGU-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=O)N2C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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